molecular formula C11H9NO B3179846 3,4-Dihydrobenzofuro[2,3-c]pyridine CAS No. 97456-65-0

3,4-Dihydrobenzofuro[2,3-c]pyridine

Cat. No.: B3179846
CAS No.: 97456-65-0
M. Wt: 171.19 g/mol
InChI Key: BWNSEVAPTHUHPR-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzofuro[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3,4-Dihydrobenzofuro[2,3-c]pyridine involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . These compounds can be further aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuro[3,2-b]pyridines.

    Substitution: The compound can participate in substitution reactions, particularly when functional groups are present on the benzofuro[2,3-c]pyridine ring.

Common Reagents and Conditions

    Triethylamine: Used as a nucleophile in the annulation reaction.

    Triphenylphosphine: Used as an alternative nucleophile to obtain different derivatives.

    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Used for aromatization of the dihydrobenzofuro[3,2-b]pyridines.

Major Products Formed

    1,4-Dihydrobenzofuro[3,2-b]pyridines: Formed through annulation reactions.

    Benzofuro[3,2-b]pyridines: Formed through oxidation and aromatization reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-b]pyridines: Similar in structure but differ in the position of the furan and pyridine rings.

    1,4-Dihydrobenzofuro[3,2-b]pyridines: Differ in the degree of hydrogenation and presence of additional functional groups.

Uniqueness

3,4-Dihydrobenzofuro[2,3-c]pyridine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific research applications and the development of new materials.

Properties

IUPAC Name

3,4-dihydro-[1]benzofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNSEVAPTHUHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
3,4-Dihydrobenzofuro[2,3-c]pyridine
Reactant of Route 3
3,4-Dihydrobenzofuro[2,3-c]pyridine
Reactant of Route 4
3,4-Dihydrobenzofuro[2,3-c]pyridine
Reactant of Route 5
3,4-Dihydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
3,4-Dihydrobenzofuro[2,3-c]pyridine

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